molecular formula C15H18N4O2 B6017785 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide

Cat. No. B6017785
M. Wt: 286.33 g/mol
InChI Key: MDULZJIXYLGUOP-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide, also known as DMPHP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. DMPHP belongs to the category of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).

Mechanism of Action

The exact mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound can activate the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its anti-inflammatory and anticancer properties, this compound has been found to have antioxidant activity, which can help protect cells from oxidative damage. Moreover, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which could be beneficial in the management of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anticancer agent, particularly in the treatment of breast cancer. Furthermore, more studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide involves the reaction between 2-hydroxybenzaldehyde and 3,5-dimethyl-1H-pyrazole-4-carbohydrazide in the presence of acetic acid and ethanol. The resulting product is a yellow crystalline powder with a melting point of 190-192°C. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its anti-inflammatory activity. In a study conducted on rats, this compound was found to significantly reduce inflammation and oxidative stress in the liver and kidneys. Another study showed that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in human breast cancer cells.

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-13(11(2)18-17-10)7-8-15(21)19-16-9-12-5-3-4-6-14(12)20/h3-6,9,20H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDULZJIXYLGUOP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.